
Anisoperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisoperidone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily known for its role as an antipsychotic and anti-neuropsychiatric agent. The compound has been studied for its effectiveness in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anisoperidone involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Anisoperidone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Anisoperidone has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of anisoperidone involves its interaction with various molecular targets in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound can modulate neurotransmitter activity, leading to its therapeutic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Anisoperidone is often compared with other antipsychotic and neuropsychiatric drugs. Some similar compounds include:
Risperidone: Like this compound, risperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Lumateperone: This compound also targets dopamine and serotonin receptors but has a distinct chemical structure and pharmacological properties.
This compound’s uniqueness lies in its specific receptor binding profile and its potential for repurposing in the treatment of various neurological disorders .
Propriétés
Numéro CAS |
3565-47-7 |
|---|---|
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3 |
Clé InChI |
PRKMKMJCQDPUKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


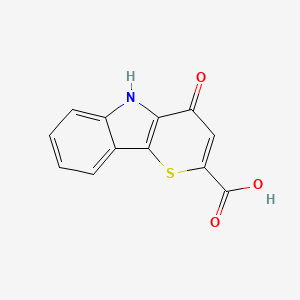
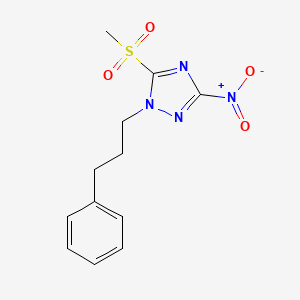
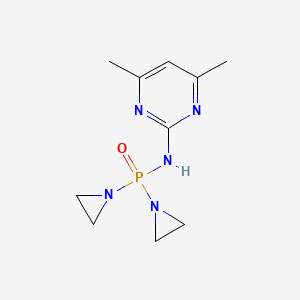
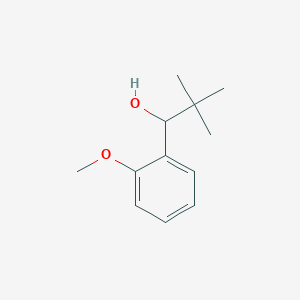
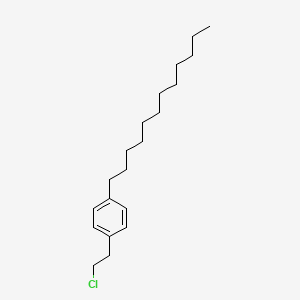
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
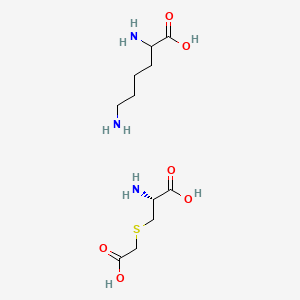
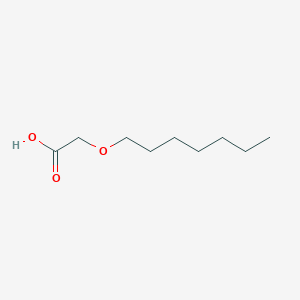

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
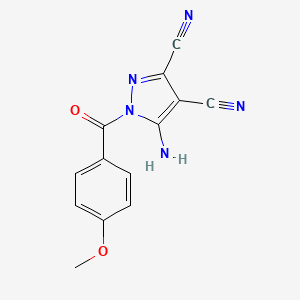

![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
